molecular formula C23H27N5O2 B2504677 N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251682-42-4

N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2504677
CAS No.: 1251682-42-4
M. Wt: 405.502
InChI Key: ZJPVJPBRVXHIGT-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the pyridine ring, and the piperidine ring. Common synthetic routes may involve:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Pyridine Ring: This can be synthesized via various methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or via the Mannich reaction involving formaldehyde, secondary amines, and ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in other similar compounds.

Biological Activity

N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide, also referred to as M136-0255, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of M136-0255 is C23H27N5O2C_{23}H_{27}N_{5}O_{2}. Its structure features a piperidine core linked to a phenyl-substituted oxadiazole and a pyridine moiety, which contribute to its biological activity.

M136-0255 interacts with various biological targets, potentially influencing enzyme activity and receptor interactions. The oxadiazole ring is known for its ability to modulate biological macromolecules, while the piperidine structure is often associated with anesthetic and antidiabetic effects. The presence of the 2-methylpropyl group may enhance lipophilicity, improving membrane permeability and bioavailability .

Antimicrobial Activity

Research indicates that compounds similar to M136-0255 exhibit significant antibacterial properties. In particular, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The inhibition of bacterial growth is often attributed to the interference with bacterial enzyme functions or cell wall synthesis .

Enzyme Inhibition

M136-0255 has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong AChE inhibition, which is crucial for treating neurodegenerative conditions like Alzheimer's disease. The IC50 values for these compounds ranged from 0.63 µM to 6.28 µM in various studies, indicating potent enzyme inhibition potential .

CompoundTarget EnzymeIC50 (µM)
Compound 7lAChE2.14 ± 0.003
Compound 7mAChE0.63 ± 0.001
Compound 7nUrease2.17 ± 0.006
Compound 7oUrease1.13 ± 0.003

Anticancer Potential

The oxadiazole and piperidine moieties are recognized for their anticancer properties. Compounds containing these structures have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

A study focusing on synthesized compounds with the oxadiazole-piperidine framework highlighted their pharmacological effectiveness against multiple targets:

  • Antibacterial Screening : Several derivatives showed promising results against both Gram-positive and Gram-negative bacteria.
  • AChE Inhibition : Notably, compounds demonstrated significant AChE inhibition, suggesting potential utility in neurodegenerative disease treatment.
  • Urease Inhibition : Strong urease inhibitors were identified, which could lead to new treatments for conditions like urinary tract infections.

Properties

IUPAC Name

N-(2-methylpropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-16(2)15-25-22(29)18-10-13-28(14-11-18)21-19(9-6-12-24-21)23-26-20(27-30-23)17-7-4-3-5-8-17/h3-9,12,16,18H,10-11,13-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPVJPBRVXHIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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